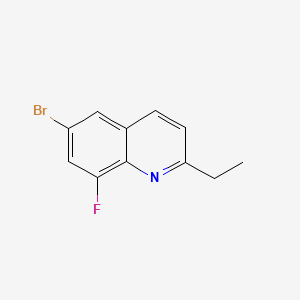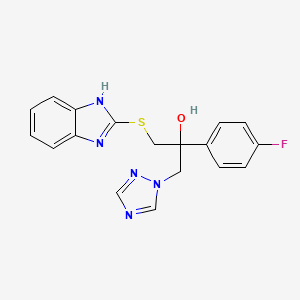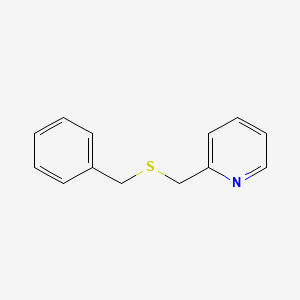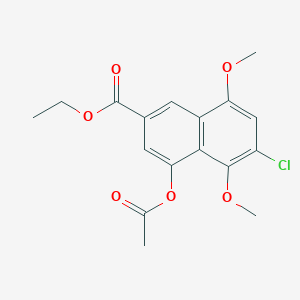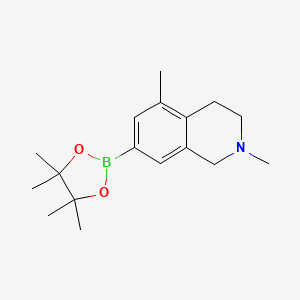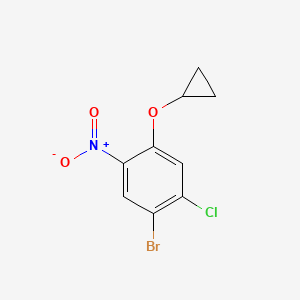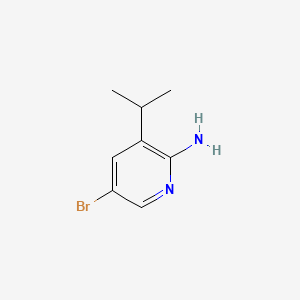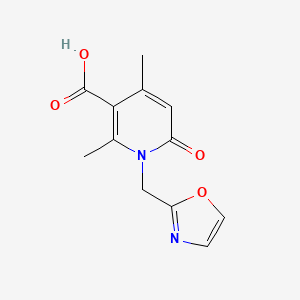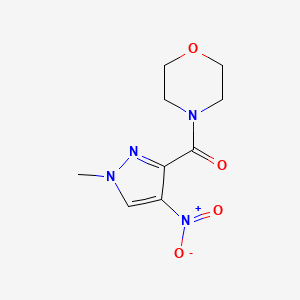
(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This particular compound features a nitro group at the 4-position and a morpholinylmethanone moiety, making it a unique and versatile molecule in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone typically involves the following steps:
Nitration: The starting material, 1-methyl-1H-pyrazol-3-ylmethanone, undergoes nitration to introduce the nitro group at the 4-position.
Morpholine Reaction: The nitro-substituted pyrazole is then reacted with morpholine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different biological activities.
Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Amides, esters, thioethers.
科学的研究の応用
(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through specific molecular targets and pathways. The nitro group is known to interact with biological macromolecules, leading to various biological responses. The exact mechanism may vary depending on the specific application and target organism.
類似化合物との比較
(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: is compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-ylmethanone: Lacks the nitro group, resulting in different chemical properties and biological activities.
4-Nitro-1H-pyrazol-3-ylmethanone: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
特性
CAS番号 |
299930-71-5 |
|---|---|
分子式 |
C9H12N4O4 |
分子量 |
240.22 g/mol |
IUPAC名 |
(1-methyl-4-nitropyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H12N4O4/c1-11-6-7(13(15)16)8(10-11)9(14)12-2-4-17-5-3-12/h6H,2-5H2,1H3 |
InChIキー |
MNZUIYYQLLXFHJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)
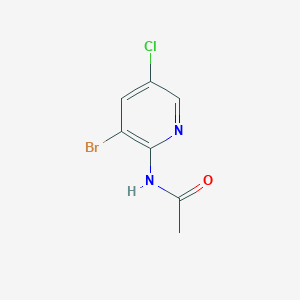
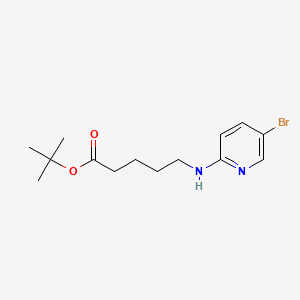
![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)
